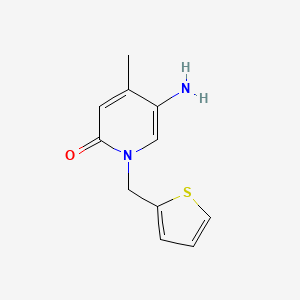

5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that contains a pyridine ring substituted with an amino group, a methyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Methylation: The methyl group is typically introduced through alkylation reactions using methylating agents.

Attachment of the Thiophen-2-ylmethyl Group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, using thiophen-2-ylmethyl boronic acid and a suitable halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the thiophen-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

5-Amino-4-methyl-1-(phenylmethyl)pyridin-2(1h)-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

5-Amino-4-methyl-1-(furan-2-ylmethyl)pyridin-2(1h)-one: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Biological Activity

5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound notable for its unique structural features, which include a pyridine ring substituted with an amino group, a methyl group, and a thiophenylmethyl group. This compound has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C11H12N2OS

- Molecular Weight : 220.29 g/mol

- Structure : The compound's structure combines elements of both pyridine and thiophene, influencing its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism may involve the inhibition of specific enzymes or interference with bacterial cell wall synthesis.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

- Interaction with Biological Targets : Ongoing studies aim to elucidate how this compound binds to specific enzymes or receptors, which could provide insights into its pharmacological potential.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the disc diffusion method. The results indicated significant inhibition zones, suggesting potent antimicrobial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Case Study 2: Anticancer Activity

In vitro cytotoxicity assays were conducted on HeLa and A549 cells using the MTT assay at concentrations of 1, 5, and 25 μM. The results demonstrated that the compound effectively reduced cell viability in a dose-dependent manner.

| Concentration (μM) | HeLa Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 1 | 85 | 90 |

| 5 | 70 | 75 |

| 25 | 40 | 50 |

The proposed mechanism of action for the biological activity of this compound involves:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell survival.

- Receptor Modulation : The thiophenylmethyl group may enhance binding affinity to specific receptors, altering signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationship (SAR)

The presence of the thiophenylmethyl group imparts unique electronic and steric properties that influence the compound's reactivity. Comparative studies with structurally similar compounds indicate that variations in substituents significantly affect biological activity.

Comparison Table of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-4-methyl-1-(phenylmethyl)pyridin-2(1H)-one | Contains a phenyl group | Moderate antibacterial |

| 5-Amino-4-methyl-1-(benzyl)pyridin-2(1H)-one | Contains a benzyl group | Low anticancer activity |

| 5-Amino-4-methyl-1-(furylmethyl)pyridin-2(1H)-one | Contains a furyl group | High anticancer activity |

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

5-amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2-one |

InChI |

InChI=1S/C11H12N2OS/c1-8-5-11(14)13(7-10(8)12)6-9-3-2-4-15-9/h2-5,7H,6,12H2,1H3 |

InChI Key |

IQZOXVATXUCUCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)CC2=CC=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.